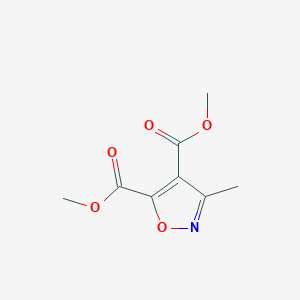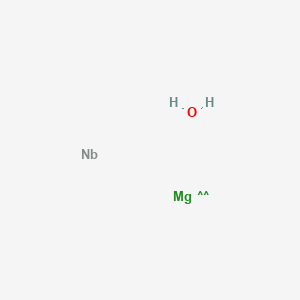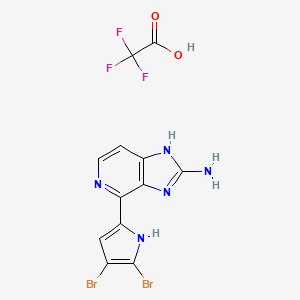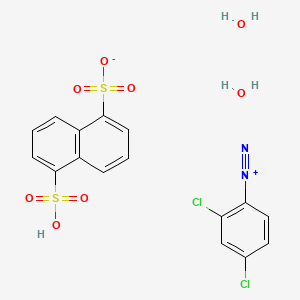![molecular formula C16H20O6 B12339557 alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)
alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]-: is a derivative of mannose, a type of sugar molecule. This compound is known for its unique structure, which includes an allyl group and a phenylmethylene group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- typically involves the reaction of mannose derivatives with allyl and phenylmethylene groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions may involve nucleophiles like halides or amines, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of carbohydrate chemistry and glycosylation processes .
Biology: In biological research, this compound is used to investigate the interactions between carbohydrates and proteins. It serves as a model compound for studying the binding of mannose to various receptors and enzymes .
Medicine: In medicine, alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl and phenylmethylene groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Allyl alpha-D-mannopyranoside: Similar structure but lacks the phenylmethylene group.
Methyl alpha-D-mannopyranoside: Contains a methyl group instead of an allyl group.
4-Aminophenyl alpha-D-mannopyranoside: Contains an aminophenyl group instead of a phenylmethylene group.
Uniqueness: Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is unique due to the presence of both allyl and phenylmethylene groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding interactions, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H20O6 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(2R,4aR,6S,7S,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13+,14-,15-,16+/m1/s1 |
Clé InChI |
OMBCPFYQIULSGV-AQGHMYMLSA-N |
SMILES isomérique |
C=CCO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O |
SMILES canonique |
C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)



![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)






